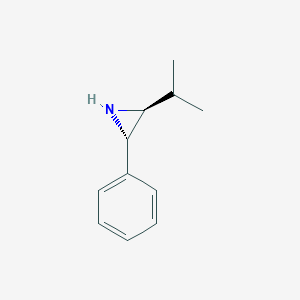
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans is a chiral aziridine compound characterized by the presence of a phenyl group and an isopropyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans typically involves the reaction of a suitable precursor with an aziridination reagent. One common method is the reaction of a chiral amine with a halogenated precursor under basic conditions to form the aziridine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and ligands can also enhance the enantioselectivity of the reaction, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The strained ring structure makes aziridines susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Oxaziridines and other nitrogen-containing heterocycles.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines, alcohols, and thiols.
Aplicaciones Científicas De Investigación
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans involves its high reactivity due to the strained three-membered ring. The aziridine ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. This reactivity makes it a valuable intermediate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2,3-Diphenyl-1-(propan-2-yl)aziridine: Similar in structure but with an additional phenyl group.
(2S,3S)-2-(Hydroxymethyl)-N-isopropyl-3-phenyl-1-(3,3,3-trifluoropropyl)-1,6-diazaspiro[3.3]heptane-6-carboxamide: Contains additional functional groups and a more complex structure.
Uniqueness
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans is unique due to its specific stereochemistry and the presence of both phenyl and isopropyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of chiral molecules and complex organic structures.
Propiedades
Número CAS |
73475-45-3 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
(2S,3S)-2-phenyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C11H15N/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t10-,11-/m0/s1 |
Clave InChI |
FBPLCKGWKGGAQI-QWRGUYRKSA-N |
SMILES |
CC(C)C1C(N1)C2=CC=CC=C2 |
SMILES isomérico |
CC(C)[C@H]1[C@@H](N1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)C1C(N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















